![molecular formula C8H8N4O2S B2421748 4-(Triazol-2-yl)benzenesulfonamide CAS No. 858501-98-1](/img/structure/B2421748.png)
4-(Triazol-2-yl)benzenesulfonamide
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Overview
Description
“4-(Triazol-2-yl)benzenesulfonamide” is a hybrid molecule that combines the properties of triazoles and benzenesulfonamides . These two components are known for their wide range of biological activities, including anti-malarial, anti-bacterial, anti-tumor, anti-cancer, anti-convulsant, and analgesic effects . The hybridization of these two components aims to synthesize more potent therapeutic candidates with higher potency and fewer side effects .
Molecular Structure Analysis
The molecular structure of “4-(Triazol-2-yl)benzenesulfonamide” involves a five-membered triazole ring containing three nitrogen atoms . Triazoles can be classified as 1,2,3-triazoles and 1,2,4-triazoles based on the position of nitrogen atoms with respect to each other . The molecule also contains a benzenesulfonamide component .Scientific Research Applications
Anti-Microbial Properties
4-(Triazol-2-yl)benzenesulfonamide: has been investigated as an anti-microbial agent. In a recent study, a series of novel benzenesulfonamides bearing 1,2,4-triazoles demonstrated moderate to excellent inhibitory potential against both Gram-positive (e.g., Staphylococcus aureus, Listeria monocytogenes, Bacillus cereus) and Gram-negative (e.g., Pseudomonas aeruginosa, Escherichia coli, Salmonella typhi, Shigella flexneri) bacterial strains. These compounds exhibited minimum inhibitory concentration values ranging from 3.12 to 12.5 µg/mL. Notably, compound 3d showed remarkable activity against bacterial and fungal strains, making it a promising candidate for further exploration .
Anti-Oxidant Activity
The same study also evaluated the anti-oxidant profile of these compounds using the DPPH method. Among them, compound 4d stood out with the highest anti-oxidant activity (94.35%). Anti-oxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. The potent anti-oxidant properties of 4-(Triazol-2-yl)benzenesulfonamide make it an intriguing candidate for further investigations .
Anti-Fungal Potential
Another avenue of research involves exploring the anti-fungal properties of 4-(Triazol-2-yl)benzenesulfonamide . A series of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides demonstrated activity against fungal strains such as Candida, Geotrichum, Rhodotorula, and Saccharomyces. Hybridizing triazoles and benzenesulfonamides could lead to more potent therapeutic candidates with fewer side effects .
Antimalarial Lead Compound Development
Researchers have synthesized a set of 15 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives with the aim of developing new antimalarial lead compounds. These derivatives exhibit promising yields and structural elucidation. Antimalarial agents are critical in the fight against malaria, and 4-(Triazol-2-yl)benzenesulfonamide derivatives hold potential in this field .
Other Pharmacological Activities
While the above applications are well-documented, it’s worth noting that triazoles and benzenesulfonamides have a wide spectrum of other biological activities, including anti-tumor, anti-cancer, anti-convulsant, and analgesic effects. Further research may uncover additional applications for this intriguing compound .
Future Directions
The future directions for “4-(Triazol-2-yl)benzenesulfonamide” could involve further investigation of its potential as a therapeutic candidate. Given its wide range of biological activities, it could be explored for various applications, such as anti-malarial, anti-bacterial, anti-tumor, anti-cancer, anti-convulsant, and analgesic effects .
Mechanism of Action
Target of Action
The primary target of 4-(Triazol-2-yl)benzenesulfonamide is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammation process, as it is responsible for the biosynthesis of arachidonic acid-derived lipid mediators .
Mode of Action
4-(Triazol-2-yl)benzenesulfonamide interacts with the COX-2 enzyme, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX-2 enzyme, it prevents the formation of prostaglandins, which are key mediators in the inflammation process . The downstream effects include a reduction in inflammation and associated symptoms.
Result of Action
The molecular effect of 4-(Triazol-2-yl)benzenesulfonamide’s action is the inhibition of the COX-2 enzyme . This results in a decrease in the production of prostaglandins, leading to a reduction in inflammation. On a cellular level, this can lead to a decrease in the symptoms associated with inflammation, such as pain and swelling.
properties
IUPAC Name |
4-(triazol-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c9-15(13,14)8-3-1-7(2-4-8)12-10-5-6-11-12/h1-6H,(H2,9,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLVKMHELAROPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=CC=N2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Triazol-2-yl)benzenesulfonamide |
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